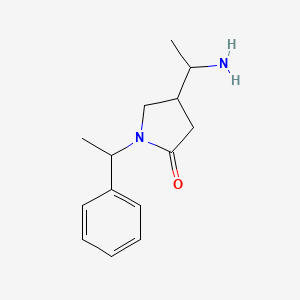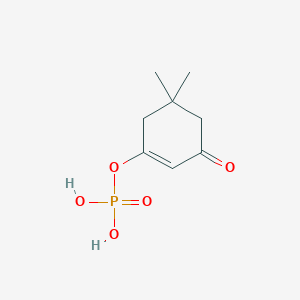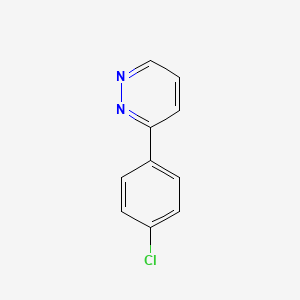
3-(4-Chlorophenyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)pyridazine is an organic compound belonging to the pyridazine family, characterized by a pyridazine ring substituted with a 4-chlorophenyl group. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)pyridazine typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 3-(4-Chlorophenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine compounds depending on the reagents used.
科学研究应用
3-(4-Chlorophenyl)pyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for cardiovascular and neurological disorders.
Industry: It is used in the development of agrochemicals and materials with specific electronic properties
作用机制
The mechanism of action of 3-(4-Chlorophenyl)pyridazine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit enzymes such as phosphodiesterases, which play a role in various physiological processes. The compound’s effects are mediated through its ability to bind to these enzymes and modulate their activity, leading to therapeutic outcomes .
相似化合物的比较
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3-position.
4-Chlorophenylpyridazine: A closely related compound with similar substituents
Uniqueness: 3-(4-Chlorophenyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .
属性
CAS 编号 |
144028-82-0 |
|---|---|
分子式 |
C10H7ClN2 |
分子量 |
190.63 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)pyridazine |
InChI |
InChI=1S/C10H7ClN2/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H |
InChI 键 |
QKSQDAMWHZQRQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NN=C1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


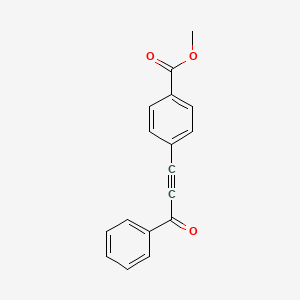
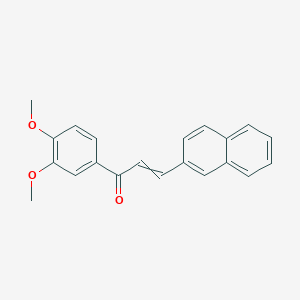
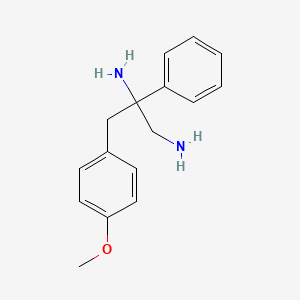
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
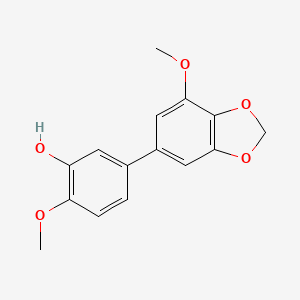
methanone](/img/structure/B12541348.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
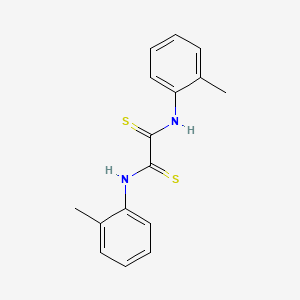
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
